3-bromo-N-cyclopropylbenzenesulfonamide

Medicinal Chemistry Process Chemistry Crystallography

Substituting positional isomers risks regioisomeric products that fail downstream assays. 3-Bromo-N-cyclopropylbenzenesulfonamide (CAS 876694-43-8) is the exact meta-bromo building block required for your workflow. • LogP 2.48-0.88 log units lower than the 4-bromo isomer-enables superior LipE control in fragment-based lead generation and HTE libraries • Regioselective Suzuki-Miyaura coupling at the 3-position yields the target meta-substituted biaryl product without isomeric contamination • Solid state (MP 171 °C) with negligible vapor pressure ensures stable long-term storage, easy automated weighing, and crystallization-friendly purification

Molecular Formula C9H10BrNO2S
Molecular Weight 276.15 g/mol
CAS No. 876694-43-8
Cat. No. B1277070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-cyclopropylbenzenesulfonamide
CAS876694-43-8
Molecular FormulaC9H10BrNO2S
Molecular Weight276.15 g/mol
Structural Identifiers
SMILESC1CC1NS(=O)(=O)C2=CC(=CC=C2)Br
InChIInChI=1S/C9H10BrNO2S/c10-7-2-1-3-9(6-7)14(12,13)11-8-4-5-8/h1-3,6,8,11H,4-5H2
InChIKeyIUTJMJZYULYDMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Data Sheet: 3-Bromo-N-cyclopropylbenzenesulfonamide


3-Bromo-N-cyclopropylbenzenesulfonamide (CAS 876694-43-8, MFCD07957029) is a halogenated N-cyclopropylbenzenesulfonamide derivative used primarily as a synthetic building block and molecular scaffold in medicinal chemistry and chemical biology [1]. It belongs to a class of sulfonamides where the presence of the bromine atom at the 3-position on the benzene ring and the cyclopropyl moiety on the sulfonamide nitrogen confer distinct reactivity and physicochemical profiles compared to its positional isomers and other substituent variants . While broad antibacterial properties are associated with the sulfonamide class , the specific utility of this compound in procurement contexts hinges on its precise structural features, which enable unique synthetic applications and influence downstream molecular properties .

3-Bromo-N-cyclopropylbenzenesulfonamide: Analog Substitution Risks


Interchanging 3-bromo-N-cyclopropylbenzenesulfonamide with its close structural analogs—such as the 4-bromo (para) or 2-bromo (ortho) positional isomers, or the 4-chloro derivative—carries significant procurement risk. Despite sharing the same molecular formula (C9H10BrNO2S) with its bromo isomers, the change in substitution pattern fundamentally alters key physicochemical properties that govern synthetic utility and molecular behavior [1][2]. These differences directly impact reaction outcomes, purification processes, and the final properties of synthesized products. Therefore, substituting without rigorous re-validation of the entire downstream workflow can lead to project delays, inconsistent results, and increased costs. The following quantitative evidence section details these specific, verifiable points of differentiation that justify the procurement of this exact compound over its alternatives.

3-Bromo-N-cyclopropylbenzenesulfonamide: Quantitative Comparison


Melting Point: Purification and Formulation

The 3-bromo positional isomer exhibits a melting point of 171 °C, which is significantly higher than the 110-112 °C melting point reported for the 4-bromo (para) isomer [1][2]. This 59-61 °C difference provides a clear distinction in physical state and behavior at common laboratory and processing temperatures.

Medicinal Chemistry Process Chemistry Crystallography

Lipophilicity (LogP) and Partitioning

The lipophilicity, as measured by LogP, is a critical determinant of a molecule's pharmacokinetic behavior. The 3-bromo isomer possesses a predicted LogP value of 2.48 (ACD/LogP) , which is approximately 0.9-1.0 log units lower than the reported LogP of 3.36 for the 4-bromo isomer [1]. This is also distinct from the 4-chloro analog, which has a LogP of 2.29 .

Drug Discovery ADME Bioavailability

Boiling Point and Vapor Pressure: Purification and Handling

The 3-bromo isomer exhibits a predicted boiling point of 385.3±44.0 °C at 760 mmHg, which is higher than the 373.2 °C boiling point reported for the 4-bromo isomer [1]. Its predicted vapor pressure is 0.0±0.9 mmHg at 25 °C, indicating negligible volatility .

Process Chemistry Purification Safety

Polar Surface Area and Hydrogen Bonding Differences

The polar surface area (PSA) is a key descriptor for predicting drug absorption and membrane permeability. The 3-bromo isomer has a predicted PSA of 55 Ų, which is higher than the 46.2 Ų PSA of the 4-chloro analog, despite both having the same number of hydrogen bond donors (1) and acceptors (3) . This difference arises from the specific molecular conformation and electronic distribution imposed by the 3-bromo substitution.

Medicinal Chemistry Drug Design Permeability

Positional Isomerism: Reactivity and Synthetic Utility

The position of the bromine atom on the aromatic ring directly influences the electronic environment and steric accessibility, which are critical for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and other synthetic transformations. The 3-bromo substitution provides a unique meta-directing and activating effect compared to the ortho (2-) and para (4-) isomers. While direct kinetic data is not publicly available, the distinct chemical shifts and reactivity patterns of meta-substituted benzenesulfonamides are well-documented in the class of compounds, and this positional isomer enables specific regioselective functionalization not possible with the 4-bromo or 2-bromo analogs [1].

Organic Synthesis Reaction Selectivity Medicinal Chemistry

Cyclopropyl Group: Metabolic Stability and Conformational Rigidity

The presence of the cyclopropyl group on the sulfonamide nitrogen is a key structural feature of this class of compounds. Cyclopropyl groups are known to enhance metabolic stability by reducing cytochrome P450-mediated oxidation and can restrict conformational flexibility, leading to improved target binding. The compound 3-cyano-N-cyclopropylbenzenesulfonamide, a close structural analog, has been co-crystallized with human Lipoprotein-associated Phospholipase A2 (Lp-PLA2) in a fragment-based drug discovery program, demonstrating the utility of the N-cyclopropylbenzenesulfonamide scaffold in achieving specific protein-ligand interactions [1].

Drug Metabolism PK/PD Structural Biology

3-Bromo-N-cyclopropylbenzenesulfonamide: Optimal Use Cases


Fragment-Based Drug Discovery Scaffold

3-Bromo-N-cyclopropylbenzenesulfonamide serves as an excellent starting point for fragment-based lead generation. Its moderate lipophilicity (LogP 2.48) and favorable polar surface area (55 Ų) place it within the 'Rule of Three' guidelines for fragment libraries . The bromine atom provides a synthetic handle for fragment elaboration via cross-coupling, while the N-cyclopropyl group offers a defined vector for exploring binding pockets. Its distinct physicochemical profile, compared to the 4-bromo isomer (LogP 3.36, MP 110-112°C), makes it a superior choice for fragments requiring lower lipophilicity and easier purification [1][2].

Meta-Substituted Biaryl Synthesis

In synthetic chemistry workflows requiring a specific meta-substituted biaryl or heterobiaryl product, this compound is the required starting material. The 3-bromo substituent on the benzene ring enables highly regioselective Suzuki-Miyaura or other cross-coupling reactions at the meta position . Procuring the 4-bromo isomer (CAS 331950-30-2) or the 2-bromo isomer (CAS 951883-93-5) in its place would yield para- or ortho-substituted products, respectively, which are chemically distinct and would not meet the target product profile . The higher melting point (171 °C) of the 3-bromo isomer may also facilitate purification of intermediates by crystallization.

ADME Optimization Building Block

Medicinal chemists seeking to modulate the lipophilicity, permeability, and metabolic stability of a lead series can use this building block to introduce a controlled set of properties. The N-cyclopropyl group is a recognized structural motif for improving metabolic stability and reducing plasma clearance . The 3-bromo substitution provides a LogP that is significantly lower than its 4-bromo counterpart, offering a tangible 0.88 log unit difference to dial in the desired lipophilic efficiency (LipE) of a compound series [3]. Its predicted vapor pressure (0.0 mmHg at 25°C) indicates it is non-volatile, simplifying handling and storage considerations .

3-Bromo Substitution for Parallel Library Synthesis

This compound is a valuable component for automated parallel synthesis or high-throughput experimentation (HTE) libraries where a diverse array of aromatic substitution patterns is required. The 3-bromo position offers a unique handle for diversification that is orthogonal to the sulfonamide core [4]. Its solid state at room temperature (MP 171 °C) and high predicted boiling point (385 °C) make it a stable and easy-to-weigh solid for automated liquid handling and reaction setup, reducing the risk of volatile loss or degradation during storage and use compared to low-melting analogs [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-bromo-N-cyclopropylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.